molecular formula C23H22FN3O2 B3004280 [4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone CAS No. 439120-85-1

[4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone

Cat. No.: B3004280
CAS No.: 439120-85-1
M. Wt: 391.446
InChI Key: VVSMPQDQMVKJRQ-UHFFFAOYSA-N
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Description

[4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone: is a complex organic compound characterized by the presence of a fluorophenyl group, a piperazine ring, and a methylbenzoyl-pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone typically involves multi-step organic reactionsThe final step involves the coupling of the piperazine derivative with the methylbenzoyl-pyrrole moiety under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of [4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

  • [4-(2-chlorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone
  • [4-(2-bromophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone
  • [4-(2-iodophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone

Comparison: Compared to its analogs, [4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom may enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2/c1-16-6-2-3-7-18(16)22(28)17-14-20(25-15-17)23(29)27-12-10-26(11-13-27)21-9-5-4-8-19(21)24/h2-9,14-15,25H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSMPQDQMVKJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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